

# 4-Bromo-3-chlorobenzonitrile CAS number 57418-97-0 properties

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## Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzonitrile

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## An In-depth Technical Guide to 4-Bromo-3-chlorobenzonitrile

CAS Number: 57418-97-0

This technical guide provides a comprehensive overview of **4-Bromo-3-chlorobenzonitrile**, a halogenated aromatic nitrile that serves as a versatile intermediate in advanced chemical synthesis.<sup>[1]</sup> It is particularly valuable in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective chemical transformations.<sup>[1][2]</sup>

## Physicochemical Properties

**4-Bromo-3-chlorobenzonitrile** is a white to off-white crystalline powder at room temperature.<sup>[3][4]</sup> Its core structure consists of a benzene ring substituted with a bromine atom at the para-position and a chlorine atom at the meta-position relative to the nitrile group.<sup>[3]</sup>

Table 1: Physicochemical Data for **4-Bromo-3-chlorobenzonitrile**

Property	Value	Source(s)
CAS Number	57418-97-0	[3]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrClN	[3][5]
Molecular Weight	216.46 g/mol	[3][5]
Melting Point	80-81 °C	[4][5][6]
Boiling Point	260.8 ± 20.0 °C at 760 mmHg	[5]
142-143 °C (reduced pressure)	[3]	
Density	1.7 ± 0.1 g/cm <sup>3</sup>	[5]
Flash Point	111.5 ± 21.8 °C	[5]
Solubility	Soluble in methanol	[3]
Appearance	White to almost white crystalline powder	[3]
InChI Key	YWTKUWXYQQZSIL-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC(=C(C=C1C#N)Cl)Br	[3]

## Synthesis Methodologies

The synthesis of **4-Bromo-3-chlorobenzonitrile** can be achieved through various routes, primarily involving electrophilic aromatic substitution and cyanation reactions.[1] The strategic placement of the halogen and nitrile groups is crucial for its utility.[1]

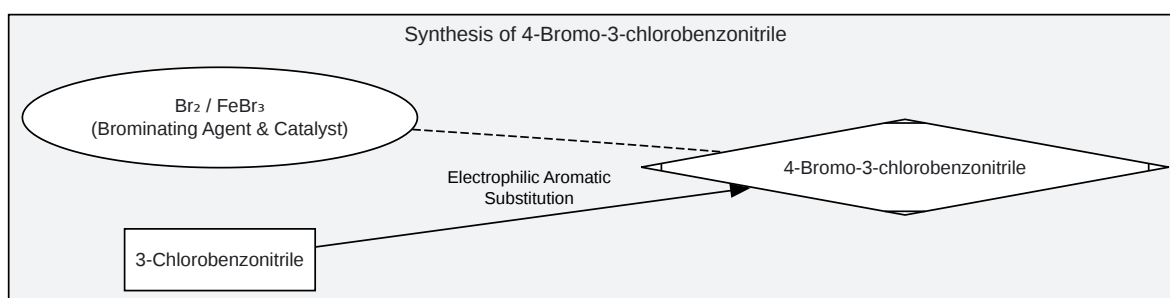
A common laboratory-scale synthesis involves the selective bromination of 3-chlorobenzonitrile.[1] The directing effects of the meta-directing nitrile group and the ortho-, para-directing chlorine atom favor the introduction of bromine at the C-4 position.[1]

Reaction Conditions:

- Starting Material: 3-Chlorobenzonitrile

- Reagents: Bromine ( $\text{Br}_2$ ), Iron(III) bromide ( $\text{FeBr}_3$ ) as a Lewis acid catalyst.[1]
- Mechanism: The  $\text{FeBr}_3$  catalyst polarizes the Br-Br bond, creating a potent electrophile ( $\text{Br}^+$ ) which is then attacked by the aromatic ring to yield the desired product.[1]

An alternative method utilizes potassium bromate and sulfuric acid.[1] For instance, a similar protocol for a related isomer involves dissolving the starting material in 70% sulfuric acid and adding potassium bromate at room temperature over several hours.[1]



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Diagram 1: Synthesis via Bromination.

For large-scale manufacturing, the gas-phase catalytic ammoxidation of 4-bromo-3-chlorotoluene is the preferred method.[1] This process involves reacting the toluene derivative with ammonia and oxygen in a fluidized-bed reactor, which allows for continuous operation and high yields.[1]

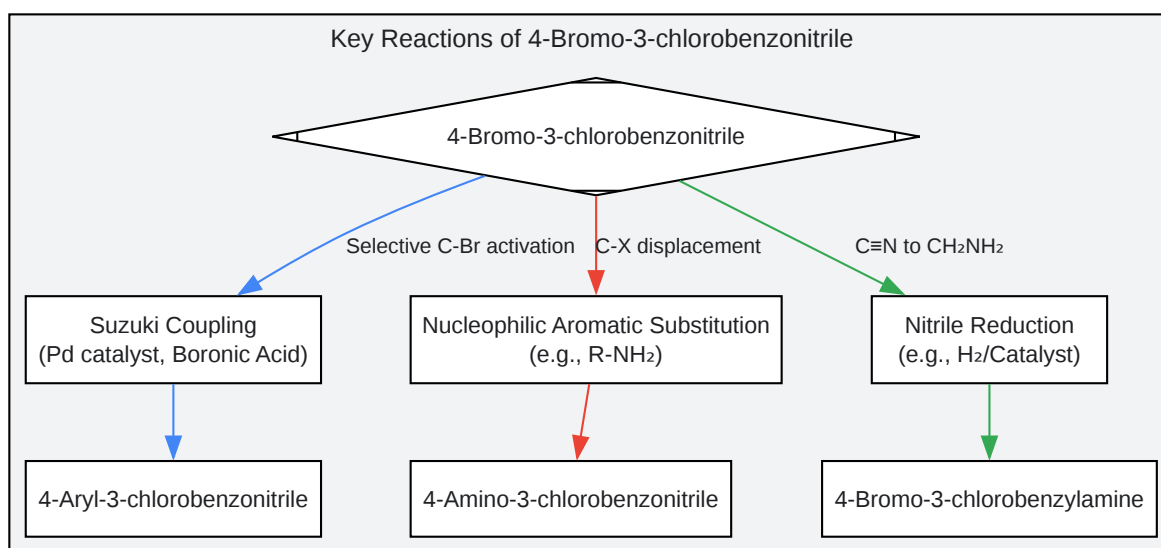
## Chemical Reactivity and Applications

The chemical behavior of **4-Bromo-3-chlorobenzonitrile** is defined by the interplay of its three functional groups. The potent electron-withdrawing nature of the nitrile group deactivates the aromatic ring, while the two halogen atoms provide sites for selective reactions.[1]

A key feature of this molecule is the differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[1] In palladium-catalyzed cross-coupling reactions like the

Suzuki, Heck, and Sonogashira reactions, the C-Br bond is significantly more reactive and will typically undergo oxidative addition preferentially.[1][3] This allows for selective functionalization at the C-4 position, leaving the C-Cl bond intact for subsequent transformations.[1]

The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution.[1] The bromine or chlorine atoms can be displaced by strong nucleophiles, such as amines or alkoxides, to generate a variety of substituted benzonitrile derivatives.[1][3]



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Diagram 2: Chemical Reactivity Pathways.

This compound is a crucial building block in several high-value industries:

- **Pharmaceuticals:** It serves as a key starting material and intermediate for the synthesis of various pharmaceutical compounds and therapeutic agents.[1][3]
- **Agrochemicals:** Its derivatives are utilized in the development of modern pesticides and herbicides.[1][3]

- Organic Synthesis: It acts as a versatile scaffold for constructing complex organic molecules with high precision.[\[1\]](#)[\[3\]](#)
- Material Science: It can be used in the synthesis of novel materials, such as those with specific electronic or fire-retardant properties.[\[3\]](#)

## Spectroscopic Data

Confirmation of the structure of **4-Bromo-3-chlorobenzonitrile** is typically achieved through standard spectroscopic methods.

- Mass Spectrometry (MS): This technique is used to verify the molecular weight (216.46 g/mol ).[\[1\]](#) The presence of bromine and chlorine atoms results in a highly characteristic isotopic pattern in the mass spectrum.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the molecular framework and confirm the substitution pattern on the aromatic ring.[\[1\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, particularly the characteristic nitrile ( $\text{C}\equiv\text{N}$ ) stretch.

## Safety and Handling

**4-Bromo-3-chlorobenzonitrile** is classified as harmful and an irritant.[\[5\]](#)[\[6\]](#) Standard laboratory safety protocols should be strictly followed.

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[\[5\]](#)[\[7\]](#) It causes skin and serious eye irritation.[\[6\]](#)[\[7\]](#)
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[\[1\]](#)[\[5\]](#) All handling should be performed in a well-ventilated area or a chemical fume hood.[\[5\]](#)
- First Aid:
  - Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[\[5\]](#)

- Eye Contact: Rinse cautiously with water for several minutes.[5][6]
- Inhalation: Move the person to fresh air.[5]
- Ingestion: Wash out the mouth with water and seek immediate medical attention.[5]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.[5]

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Address: 3281 E Guasti Rd

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